molecular formula C9H12BrNO3S B3114602 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide CAS No. 202751-85-7

4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide

Cat. No.: B3114602
CAS No.: 202751-85-7
M. Wt: 294.17 g/mol
InChI Key: LVZOYGNMZXNTMG-SSDOTTSWSA-N
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Description

4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound belongs to the sulfonamide class, which is known for its diverse pharmacological properties and applications in medicinal chemistry .

Properties

IUPAC Name

4-bromo-N-[(2R)-1-hydroxypropan-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO3S/c1-7(6-12)11-15(13,14)9-4-2-8(10)3-5-9/h2-5,7,11-12H,6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZOYGNMZXNTMG-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.

    Hydrolysis: Acidic or basic hydrolysis is performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted sulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to competitively inhibit enzyme activity. This inhibition can disrupt essential biological processes, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide is unique due to its specific structural features, such as the presence of a bromine atom and a chiral hydroxypropan-2-yl group. These features contribute to its distinct reactivity and potential biological activity, setting it apart from other sulfonamides .

Biological Activity

4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and experimental data.

Chemical Structure : The compound features a bromine atom and a sulfonamide group attached to a benzene ring, with a hydroxypropan-2-yl substituent. Its molecular formula is C11H14BrN1O2S.

IUPAC Name : this compound.

Research indicates that sulfonamides, including this compound, can exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymatic Activity : Sulfonamides are known to inhibit certain enzymes, which can affect metabolic pathways.
  • Interaction with Carrier Proteins : Studies have shown that this compound interacts with human serum albumin (HSA), influencing its pharmacokinetics and therapeutic efficacy. The binding constant of the HSA-complex was found to be moderate to strong, indicating significant interaction through hydrophobic and hydrogen bonding mechanisms .

Pharmacological Effects

The compound has been evaluated for its effects on cardiovascular parameters using isolated rat heart models. Research demonstrated that derivatives of benzenesulfonamide can significantly influence perfusion pressure and coronary resistance. For instance, specific derivatives were shown to decrease perfusion pressure effectively compared to control conditions .

Case Study: Perfusion Pressure and Coronary Resistance

A study aimed at evaluating the biological activity of various benzenesulfonamide derivatives, including this compound, utilized an isolated rat heart model. The results indicated:

CompoundDose (nM)Effect on Perfusion PressureCoronary Resistance
Control-BaselineBaseline
Compound 1 (benzenesulfonamide)0.001DecreasedIncreased
Compound 2 (4-Bromo derivative)0.001DecreasedDecreased

The study concluded that certain compounds could interact with calcium channels, influencing cardiovascular responses .

Pharmacokinetic Profile

The pharmacokinetic characteristics of this compound were analyzed using multi-spectroscopic techniques. Findings suggested potential hepatotoxicity and interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Q & A

Q. What synthetic routes are commonly employed for 4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide, and how are intermediates purified?

The synthesis typically involves multi-step organic reactions, such as sulfonylation of a brominated benzene ring followed by coupling with a chiral alcohol derivative. Critical purification steps include:

  • Chromatography : Flash column chromatography using silica gel and gradients of ethyl acetate/hexane to isolate intermediates .
  • Recrystallization : Polar solvents like ethanol or methanol are used to obtain high-purity crystalline products .
  • Chiral Resolution : Use of chiral stationary phases or enzymatic resolution to ensure enantiomeric purity of the (2R)-1-hydroxypropan-2-yl moiety .

Q. Which spectroscopic and crystallographic methods are essential for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the sulfonamide linkage, bromine substitution, and stereochemistry of the hydroxypropan-2-yl group. Aromatic protons appear as distinct doublets (δ 7.5–8.0 ppm), while the hydroxy group resonates near δ 2.5–3.5 ppm .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths, angles, and stereochemistry. For example, the sulfonamide S–N bond typically measures ~1.63 Å, and the bromine atom’s position is validated via electron density maps .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na+^+] at m/z 447.9967 ).

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered atoms or twinning) be resolved during structural refinement?

  • Disorder Handling : Use PART instructions in SHELXL to model disordered atoms, with occupancy factors adjusted via free refinement .
  • Twinning Analysis : For twinned crystals, Hooft/YXIN algorithms in PLATON or the TWIN command in SHELXL can deconvolute overlapping reflections .
  • Validation Tools : Rint_{int} and GooF values (>0.05 or <1.0, respectively) flag inconsistencies, requiring re-examination of data collection (e.g., crystal decay or incorrect space group assignment) .

Q. What experimental designs are recommended for assessing bioactivity (e.g., enzyme inhibition) while minimizing false positives?

  • Dose-Response Curves : Use a minimum of 10 concentration points (e.g., 0.1–100 µM) with triplicate measurements to calculate IC50_{50} values .
  • Counter-Screens : Include off-target assays (e.g., unrelated kinases or proteases) to exclude nonspecific binding .
  • Positive/Negative Controls : Compare with known sulfonamide inhibitors (e.g., acetazolamide) and solvent-only controls .

Q. How can stability under varying pH and temperature conditions be systematically evaluated?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 7 days. Hydrolysis of the sulfonamide group is common at extreme pH .
  • Light Sensitivity : Expose to UV (254 nm) and visible light for 48 hours; quantify decomposition using LC-MS to identify photodegradants .

Safety and Handling

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if airborne dust is generated .
  • Waste Disposal : Collect in sealed containers labeled for halogenated organic waste, incinerated at >1000°C to prevent brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide
Reactant of Route 2
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4-Bromo-N-[(2R)-1-hydroxypropan-2-yl]benzene-1-sulfonamide

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